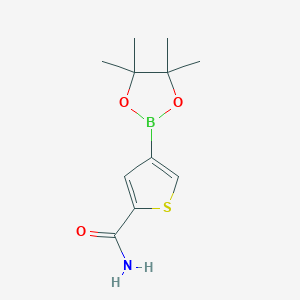

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide (CAS 957345-71-0) is a boronic ester derivative featuring a thiophene ring substituted with a carboxamide group at position 2 and a pinacol boronate group at position 2. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Its molecular formula is C₁₁H₁₆BNO₃S, with a molecular weight of 253.1 g/mol and a purity of 95% (Combi-Blocks Inc., 2025) .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3S/c1-10(2)11(3,4)16-12(15-10)7-5-8(9(13)14)17-6-7/h5-6H,1-4H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZJXIOCLZXZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155233 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957345-71-0 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957345-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide typically involves the borylation of thiophene derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene-2-carboxamide derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in cross-coupling reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives depending on the coupling partner used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with therapeutic potential.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The thiophene ring and carboxamide group can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Carboxamide vs. Carboxylic Acid and Esters

- FM-1160 : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid (CAS 1187591-40-7) replaces the carboxamide with a carboxylic acid. This substitution increases acidity (pKa ~2-3) and reduces solubility in organic solvents compared to the carboxamide .

- FM-4461 and PN-5016 : Ethyl and methyl esters of thiophene-boronic esters (e.g., ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, CAS 1207557-61-6) exhibit higher lipophilicity (logP ~2.5–3.0) than the carboxamide, favoring membrane permeability in drug design .

Aldehyde Derivatives

Electronic and Steric Effects

- Benzonitrile Analogues : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2) features a nitrile group, which is strongly electron-withdrawing. This enhances the electrophilicity of the boronic ester in Suzuki couplings compared to the carboxamide .

- Morpholine Derivatives : Compounds like 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS 906352-77-0) incorporate morpholine, increasing solubility in polar solvents due to the oxygen atom’s lone pairs .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C12H16BNO3S

- Molecular Weight: 249.14 g/mol

- CAS Number: [insert CAS number if available]

Structural Features

The compound features a thiophene ring linked to a carboxamide group and a dioxaborolane moiety, which is significant for its biological interactions.

The biological activity of this compound primarily revolves around its ability to inhibit specific kinases and modulate cellular pathways. Notably:

- GSK-3β Inhibition: Research indicates that compounds with similar structural motifs exhibit potent inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cellular processes including metabolism and cell proliferation. For instance, related compounds have shown IC50 values as low as 8 nM against GSK-3β .

- Anti-inflammatory Effects: The compound's potential to modulate inflammatory responses has been explored. In studies involving BV-2 microglial cells, derivatives demonstrated significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels, suggesting anti-inflammatory properties .

Efficacy in Biological Assays

The efficacy of This compound was evaluated through various assays:

| Assay Type | Concentration (µM) | Observed Effect |

|---|---|---|

| GSK-3β Inhibition | 0.1 - 100 | IC50 values ranging from 10 to 1314 nM |

| Cytotoxicity in HT-22 Cells | 0.1 - 100 | No significant decrease in cell viability |

| Anti-inflammatory Activity | 1 - 10 | Significant reduction in NO and IL-6 levels |

Case Studies

Case Study 1: GSK-3β Inhibition

A series of compounds structurally related to the target compound were synthesized and tested for GSK-3β inhibition. The most potent inhibitors contained specific substituents which enhanced their binding affinity to the enzyme .

Case Study 2: Cytotoxicity Assessment

In vitro studies on mouse hippocampal neuronal cells (HT-22) demonstrated that the compound did not exhibit cytotoxic effects at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide, and how are yields optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester group for regioselective bond formation. Key steps include:

- Borylation : Introducing the dioxaborolane group via palladium-catalyzed coupling with pinacolborane .

- Carboxamide formation : Reacting thiophene-2-carboxylic acid derivatives with amines under carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Purification : Reverse-phase HPLC (e.g., MeCN:H₂O gradients) achieves >95% purity .

Yield optimization : Control reaction temperature (60–80°C), use anhydrous solvents, and employ excess boronate ester (1.2–1.5 equiv) to drive coupling efficiency .

Advanced: How do contradictory NMR data arise in characterizing this compound, and how are they resolved?

Contradictions often stem from:

- Tautomerism : The thiophene-carboxamide moiety can exhibit keto-enol tautomerism, altering chemical shifts. For example, NH protons may appear as broad singlets (δ 10–12 ppm) or split into multiplets depending on solvent polarity .

- Regiochemical ambiguity : The dioxaborolane substituent’s position on the thiophene ring can be confirmed via NOESY or HMBC correlations between the boron atom and adjacent protons .

Resolution : Use deuterated DMSO for NH proton clarity and 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and boron connectivity .

Basic: What analytical techniques validate the purity and structure of this compound?

- HPLC : Purity >95% confirmed using C18 columns with UV detection at 254 nm .

- Mass spectrometry : HRMS (ESI+) matches theoretical [M+H]+ (e.g., C₁₁H₁₅BNO₃S: calc. 268.09, found 268.10) .

- IR spectroscopy : Key peaks include C=O (1660–1680 cm⁻¹), B-O (1350–1380 cm⁻¹), and NH (3200–3300 cm⁻¹) .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Light sensitivity : UV exposure induces cleavage of the dioxaborolane ring, generating boric acid and thiophene-2-carboxamide derivatives. Store in amber vials at –20°C .

- Hydrolysis : Aqueous environments (pH <5 or >8) hydrolyze the boronate ester to boronic acid. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Mitigation : Use desiccants (e.g., silica gel) and inert atmospheres (N₂) for long-term storage .

Basic: What are the primary applications of this compound in medicinal chemistry research?

- Suzuki-Miyaura intermediates : Used to synthesize biaryl motifs in kinase inhibitors or antimicrobial agents .

- Biological probes : The carboxamide group enables hydrogen bonding with target proteins (e.g., bacterial dihydrofolate reductase) .

Advanced: How do electronic effects of the dioxaborolane group influence reactivity in cross-coupling reactions?

The electron-deficient boron center enhances electrophilicity, accelerating transmetallation in Suzuki couplings. However, steric hindrance from tetramethyl groups can reduce coupling efficiency with bulky aryl halides.

Case study : Coupling with 2-bromopyridine achieves 85% yield, while 2-bromonaphthalene yields only 62% due to steric clashes . DFT calculations show a 0.3 Å increase in B-C bond length when reacting with bulky substrates .

Basic: What solvents and catalysts are optimal for recrystallizing this compound?

- Solvents : Ethyl acetate/hexane (1:3) or dichloromethane/petroleum ether mixtures yield needle-like crystals .

- Catalysts : Pd(PPh₃)₄ (2 mol%) in THF maximizes catalytic turnover without side-product formation .

Advanced: How can computational modeling predict the compound’s metabolic stability in drug design?

- DFT studies : Calculate HOMO-LUMO gaps to predict susceptibility to oxidative metabolism (e.g., aldehyde oxidase activity) .

- Docking simulations : The carboxamide group’s orientation in CYP3A4 binding pockets correlates with experimental half-life (t₁/₂ = 2.1 hrs in human liver microsomes) .

Basic: What safety precautions are necessary when handling this compound?

- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; avoid inhalation and skin contact .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How do substituents on the thiophene ring modulate biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.